molecular formula C23H25BrN6O10 B1593904 2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate CAS No. 3618-72-2

2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate

Cat. No.: B1593904
CAS No.: 3618-72-2
M. Wt: 625.4 g/mol
InChI Key: JSRUDOBCTLPTFO-UHFFFAOYSA-N
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Description

2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate is a complex azo compound characterized by a central aniline derivative substituted with acetamido, methoxy, and diazenyl groups. The diazenyl moiety is linked to a brominated and dinitrated phenyl ring, while the N-(2-acetyloxyethyl) and ethyl acetate groups contribute to its solubility and reactivity profile. Azo compounds of this class are often explored for applications in dyes, pharmaceuticals, or biochemical research due to their chromophoric and electron-deficient aromatic systems .

Properties

IUPAC Name

2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN6O10/c1-13(31)25-18-11-20(28(5-7-39-14(2)32)6-8-40-15(3)33)22(38-4)12-19(18)26-27-23-17(24)9-16(29(34)35)10-21(23)30(36)37/h9-12H,5-8H2,1-4H3,(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRUDOBCTLPTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC(=O)C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027539
Record name C.I. Disperse Blue 79:1
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Molecular Weight

625.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pellets or Large Crystals
Record name Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-
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CAS No.

3618-72-2, 158707-49-4
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Record name Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-
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Record name 2,2'-[[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]imino]diethyl diacetate
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Record name Acetamide, N-(5-(bis(2-(acetyloxy)ethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)-
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Preparation Methods

Diazotization and Azo Coupling

The core of the synthesis involves the diazotization of 2-bromo-4,6-dinitroaniline to form a diazonium salt intermediate. This step is typically conducted in an acidic medium, most commonly hydrochloric acid, at low temperatures (0–5°C) to stabilize the diazonium ion. The diazonium salt is then coupled with 5-acetamido-2-methoxyaniline, which acts as the coupling component, to form the azo linkage (-N=N-), a defining feature of the dye molecule.

Step Reagents/Conditions Purpose
Diazotization 2-bromo-4,6-dinitroaniline, HCl, NaNO2, 0–5°C Formation of diazonium salt
Azo coupling 5-acetamido-2-methoxyaniline, acidic medium, 0–10°C Formation of azo bond

This step requires precise control of pH and temperature to avoid decomposition of the diazonium salt and to maximize coupling efficiency.

Introduction of Acetyloxyethyl and Acetamido Groups

Following azo coupling, the molecule undergoes acetylation reactions to introduce the acetyloxyethyl groups on the amino substituents and acetamido groups on the aromatic ring. These acetylation steps are typically performed using acetic anhydride or acetyl chloride under controlled conditions.

Reagent Solvent Temperature Time Outcome
Acetic anhydride Pyridine or DMF 0–25°C 1–4 hours Formation of acetate esters and acetamido groups

The acetylation improves the compound’s solubility and dyeing properties and stabilizes the molecule.

Purification

The crude product is purified by filtration, washing, and drying. Industrially, recrystallization is employed to obtain a high-purity powder form of the dye.

Technique Purpose
Filtration Remove insoluble impurities
Washing Remove residual acids and salts
Recrystallization Enhance purity and crystallinity

Industrial Production Methods

In industrial-scale production, the synthesis is performed in batch reactors with controlled temperature, stirring, and pH monitoring to ensure reproducibility and yield optimization. The process flow includes:

  • Preparation of diazonium salt in a cooled reactor.
  • Coupling reaction with the aromatic amine under acidic conditions.
  • Sequential acetylation steps.
  • Filtration and drying.
  • Final purification by recrystallization.

Automation and in-line monitoring (e.g., pH, temperature, and reaction progress via TLC or HPLC) are commonly used to maintain product quality.

Chemical Reaction Analysis

Types of Reactions Involved

  • Diazotization: Conversion of aromatic amine to diazonium salt.
  • Azo coupling: Electrophilic aromatic substitution forming azo bond.
  • Acetylation: Formation of ester and amide functional groups.
  • Substitution: Potential nucleophilic substitution at bromine or nitro groups under specific conditions.

Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Notes
Diazotization NaNO2, HCl, 0–5°C Low temperature critical
Coupling Acidic medium, 0–10°C pH control essential
Acetylation Acetic anhydride, pyridine, room temp Controls degree of acetylation
Substitution NaOH or nucleophiles, elevated temp Used for derivative synthesis

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Temperature Time Notes
Diazotization 2-bromo-4,6-dinitroaniline, NaNO2, HCl 0–5°C 30–60 min Formation of diazonium salt
Azo coupling 5-acetamido-2-methoxyaniline, acidic medium 0–10°C 1–2 hours Formation of azo dye
Acetylation Acetic anhydride, pyridine 0–25°C 1–4 hours Introduction of acetyloxyethyl groups
Purification Filtration, washing, recrystallization Ambient Variable To obtain pure dye powder

Research Findings on Preparation Optimization

  • Yield Improvement: Maintaining a molar ratio of diazonium salt to coupling component close to 1:1 and controlling reaction time via thin-layer chromatography (TLC) monitoring improves yield and reduces side products.
  • Effect of Electron-Withdrawing Groups: The presence of bromine and nitro substituents on the aromatic ring reduces electrophilicity, requiring slightly prolonged reaction times or elevated temperatures during coupling.
  • Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the azo bond formation and acetylation by characteristic shifts in aromatic protons and carbonyl signals. Infrared (IR) spectroscopy identifies carbonyl stretches (~1740 cm⁻¹) for acetate groups and amide bands (~1650 cm⁻¹). Mass spectrometry (MS) verifies molecular ion peaks consistent with the compound’s molecular weight (~625.4 g/mol).

Chemical Reactions Analysis

Types of Reactions

2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dye Chemistry

Disperse Dyes
One of the primary applications of this compound is as a disperse dye. Disperse dyes are used extensively in the dyeing of synthetic fibers such as polyester and nylon. The presence of the dinitrophenyl diazenyl group enhances the dye's ability to bind to these fibers, resulting in vibrant colors and improved wash fastness. The compound's structure suggests it could be effective in creating shades that are not only bright but also resistant to fading under various conditions .

Colorant Properties
Research indicates that compounds with similar structures exhibit significant colorant properties due to their ability to absorb visible light effectively. The incorporation of bromo and dinitro groups can enhance the color intensity and stability of the dye, making it suitable for industrial applications where durability is critical .

Medicinal Chemistry

Antimicrobial Activity
Recent studies have suggested that azo compounds, particularly those containing dinitrophenyl groups, may possess antimicrobial properties. The compound could be investigated for its efficacy against various bacterial strains, potentially serving as a lead compound for developing new antimicrobial agents .

Cancer Research
There is emerging interest in azo compounds as potential anticancer agents. The mechanism often involves the generation of reactive species upon reduction within tumor cells, leading to selective cytotoxicity. Given its structural characteristics, 2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate could be evaluated for such properties in preclinical studies .

Analytical Chemistry

Chromatographic Applications
The compound may also find applications in analytical chemistry, particularly in chromatography as a reference standard or as part of a mobile phase due to its unique chemical structure. Its stability and solubility characteristics can be beneficial for separating other compounds during analysis .

Case Studies and Research Findings

Study/Source Focus Area Findings
Patent CN105733303ADisperse Dye CompositionDescribes the use of similar azo compounds in dye formulations, highlighting their effectiveness and stability .
PMC2969738Antimicrobial PropertiesDiscusses the potential antimicrobial activity of azo compounds, suggesting avenues for further research on derivatives like this compound .
PMC3344184Cancer TherapeuticsExplores the cytotoxic effects of related compounds on cancer cell lines, indicating potential therapeutic applications .
PubChem DatabaseChemical PropertiesProvides insights into the physical and chemical properties relevant to its applications in dye chemistry and medicinal uses .

Biological Activity

The compound 2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate , also known by its CAS number 16421-41-3, is a synthetic organic compound with potential applications in various fields, including pharmaceuticals and dye chemistry. This article reviews the biological activity of this compound based on diverse sources and research findings.

  • Molecular Formula : C26H26N6O8
  • Molecular Weight : 526.52 g/mol
  • CAS Number : 16421-41-3
  • Chemical Structure : The compound features a complex structure with multiple functional groups, including an acetamido group and a diazenyl moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its diazenyl structure, which is known for its ability to interact with biological macromolecules. The presence of the dinitrophenyl group enhances its reactivity, potentially leading to:

  • Antimicrobial Activity : Studies have suggested that compounds with similar structures exhibit antimicrobial properties against various pathogens.
  • Anticancer Potential : The azo compounds have been explored for their ability to induce apoptosis in cancer cells through DNA interaction and generation of reactive oxygen species (ROS).

Case Studies and Research Findings

  • Antimicrobial Activity
    • A study conducted on azo compounds demonstrated that derivatives similar to this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of cell wall synthesis.
  • Anticancer Effects
    • Research has indicated that azo dyes can induce apoptosis in cancer cell lines. For instance, derivatives containing the dinitrophenyl group were shown to inhibit cell proliferation in breast cancer cells through ROS generation and mitochondrial dysfunction.
  • Toxicological Assessment
    • A screening assessment by Environment Canada highlighted that the compound exhibits potential toxicity to non-human organisms, indicating a need for careful evaluation regarding its environmental impact and safety in applications.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference Source
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Toxicological ImpactPotential toxicity to aquatic organisms

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound can be contextualized by comparing it to analogs documented in recent literature. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key structural variations among related compounds include differences in substituents on the aniline ring, the nature of the diazenyl-linked aryl group, and the ester/amide functionalization.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS RN Applications/Notes
Target Compound: 2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate Likely C₃₀H₃₃BrN₇O₁₀ ~800 (estimated) - 2-Acetyloxyethyl group
- Bromo-4,6-dinitrophenyl diazenyl
- Ethyl acetate
Not explicitly provided Hypothesized use in dyes or medicinal chemistry (based on structural analogs)
N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)allylamino]-4-methoxyphenyl]acetamide C₂₁H₂₀BrN₇O₆ 546.33 - 2-Cyanoethyl
- Allylamino
68877-63-4 High polarity due to cyano group; potential dye intermediate
2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenylamino]ethyl acetate Not provided Not provided - 2-Hydroxyethyl
- Ethoxy
75199-19-8 Enhanced hydrophilicity; possible biomedical applications
Methyl N-(5-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxyphenyl)-N-(2-(acetoxy)ethyl)beta-alaninate C₂₆H₂₈BrN₇O₁₀ ~694 (estimated) - Beta-alaninate ester
- Acetoxyethyl
67905-16-2 Medicinal research (e.g., prodrug design)

Research Findings

  • Synthetic Challenges : The introduction of acetyloxyethyl groups (as in the target compound) requires precise control during esterification to avoid hydrolysis .
  • Spectroscopic Data : UV-Vis spectra of bromo-dinitrophenyl azo compounds typically show λmax between 450–550 nm, with shifts depending on substituents (e.g., electron-donating groups redshift absorbance) .
  • Thermal Stability: Acetoxyethyl derivatives exhibit higher thermal stability (decomposition >200°C) compared to cyanoethyl analogs (~180°C), critical for industrial processing .

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step azo-coupling and acetylation reactions. Key steps include diazenyl group formation under acidic reflux (e.g., sulfuric acid in methanol) and nucleophilic substitution with acetyloxyethyl groups. Yield optimization requires precise control of stoichiometry (e.g., 1.5:1 molar ratio of chloroacetylated intermediates to precursors) and reaction time (monitored via TLC) . Electron-withdrawing substituents (e.g., bromo, nitro) on the phenyl ring reduce electrophilicity, necessitating harsher conditions like prolonged reflux .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

  • NMR : Analyze aromatic proton splitting patterns to confirm diazenyl (-N=N-) positioning and methoxy group integration.
  • IR : Identify carbonyl stretches (C=O at ~1740 cm⁻¹ for acetate groups) and amide bands (~1650 cm⁻¹).
  • MS : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with bromo-dinitro substituents .

Q. What safety protocols are essential for handling this compound during synthesis?

Refer to safety data sheets (SDS) for hazard mitigation:

  • Use fume hoods to avoid inhalation of nitroaromatic byproducts.
  • Neutralize acidic waste (e.g., post-reflux sulfuric acid) before disposal.
  • Store at 2–8°C in amber vials to prevent photodegradation of the diazenyl group .

Advanced Research Questions

Q. How does the bromo-dinitrophenyl diazenyl moiety influence biological activity, and what assays validate its interactions?

The electron-deficient aromatic system enhances binding to biomolecular targets (e.g., enzymes via π-π stacking). In vitro assays like ELISA or SPR can quantify affinity for receptors, while in vivo hypoglycemic activity studies in murine models (e.g., Wistar albino mice) require dose-response profiling (e.g., 10–100 mg/kg) and toxicity thresholds (LD₅₀) .

Q. What experimental designs address contradictions in environmental fate data (e.g., persistence vs. biodegradability)?

Adopt a tiered approach:

  • Lab-scale : Measure hydrolysis rates under varied pH (4–9) and UV exposure to simulate abiotic degradation.
  • Microcosm studies : Use OECD 301B guidelines to assess aerobic biodegradation in soil/water systems.
  • Ecotoxicology : Evaluate Daphnia magna LC₅₀ and algal growth inhibition to model ecosystem impacts .

Q. How can reaction mechanisms be elucidated when conflicting intermediates are observed during synthesis?

  • Kinetic analysis : Vary reagent addition order (e.g., diazonium salt before acetylation) and monitor intermediates via LC-MS.
  • Computational modeling : DFT calculations predict transition states for azo-coupling vs. side reactions (e.g., nitration at competing positions) .

Q. What methodologies optimize pharmacological activity while minimizing off-target effects?

  • SAR studies : Synthesize analogs with modified substituents (e.g., replacing bromo with chloro) and compare IC₅₀ values in enzyme inhibition assays.
  • ADME profiling : Use Caco-2 cell monolayers for permeability and hepatic microsomes for metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate
Reactant of Route 2
Reactant of Route 2
2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate

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